molecular formula C19H26N8O2 B6769751 N-(4-methyl-1,2,4-triazol-3-yl)-3-[2-[(4-methyl-1,2,4-triazol-3-yl)amino]-2-oxoethyl]adamantane-1-carboxamide

N-(4-methyl-1,2,4-triazol-3-yl)-3-[2-[(4-methyl-1,2,4-triazol-3-yl)amino]-2-oxoethyl]adamantane-1-carboxamide

Cat. No.: B6769751
M. Wt: 398.5 g/mol
InChI Key: MRPOVNPZNRHCMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methyl-1,2,4-triazol-3-yl)-3-[2-[(4-methyl-1,2,4-triazol-3-yl)amino]-2-oxoethyl]adamantane-1-carboxamide is a synthetic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

IUPAC Name

N-(4-methyl-1,2,4-triazol-3-yl)-3-[2-[(4-methyl-1,2,4-triazol-3-yl)amino]-2-oxoethyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N8O2/c1-26-10-20-24-16(26)22-14(28)8-18-4-12-3-13(5-18)7-19(6-12,9-18)15(29)23-17-25-21-11-27(17)2/h10-13H,3-9H2,1-2H3,(H,22,24,28)(H,23,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRPOVNPZNRHCMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1NC(=O)CC23CC4CC(C2)CC(C4)(C3)C(=O)NC5=NN=CN5C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methyl-1,2,4-triazol-3-yl)-3-[2-[(4-methyl-1,2,4-triazol-3-yl)amino]-2-oxoethyl]adamantane-1-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.

    Attachment to the Adamantane Backbone: The triazole moiety is then attached to the adamantane backbone through a series of nucleophilic substitution reactions.

    Final Coupling: The final step involves coupling the triazole-adamantane intermediate with a carboxamide group using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the triazole rings, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions could potentially reduce the triazole rings to amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the adamantane backbone.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxo-triazole derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, triazole derivatives are often studied for their antimicrobial and antifungal properties. This compound could be investigated for similar activities.

Medicine

Medicinally, triazole derivatives are known for their potential as antifungal agents, anticancer agents, and enzyme inhibitors. This compound may be explored for such therapeutic applications.

Industry

In industry, compounds with adamantane backbones are used in the development of advanced materials, including polymers and coatings

Mechanism of Action

The mechanism of action of N-(4-methyl-1,2,4-triazol-3-yl)-3-[2-[(4-methyl-1,2,4-triazol-3-yl)amino]-2-oxoethyl]adamantane-1-carboxamide would likely involve interaction with specific molecular targets, such as enzymes or receptors. The triazole rings may interact with active sites of enzymes, inhibiting their activity, while the adamantane backbone could enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: A triazole antifungal agent with a similar triazole ring structure.

    Itraconazole: Another triazole antifungal with a different side chain but similar core structure.

    Rimantadine: An adamantane derivative used as an antiviral agent.

Uniqueness

What sets N-(4-methyl-1,2,4-triazol-3-yl)-3-[2-[(4-methyl-1,2,4-triazol-3-yl)amino]-2-oxoethyl]adamantane-1-carboxamide apart is its dual triazole rings and adamantane backbone, which may confer unique biological activities and stability compared to other compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.